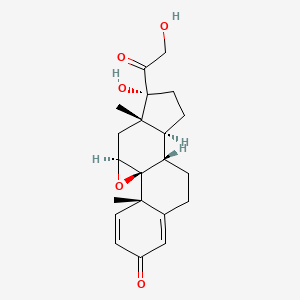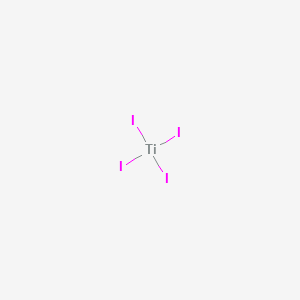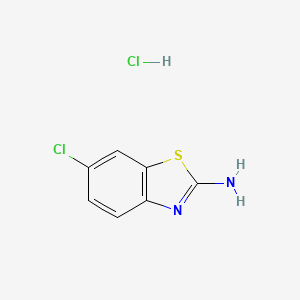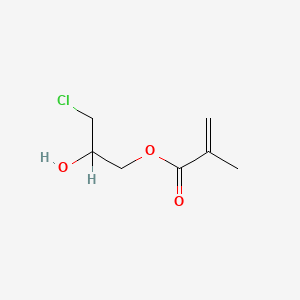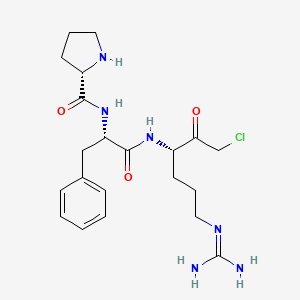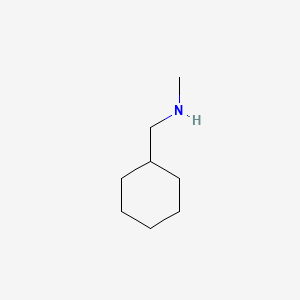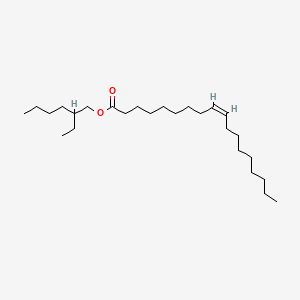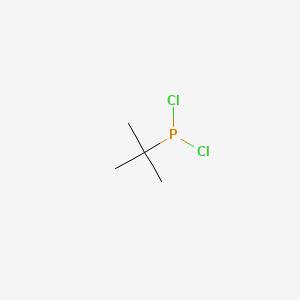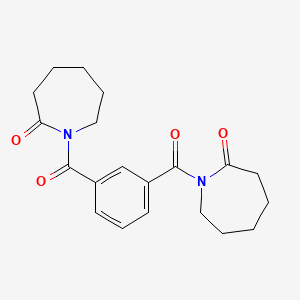
2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-
説明
“2H-Azepin-2-one, hexahydro-1-methyl-” is a chemical compound with the formula C7H13NO . It is also known by other names such as N-Methyl-ε-caprolactam, N-Methylcaprolactam, 1-Methylcaprolactam, Hexahydro-1-methyl-2H-azepin-2-one, ε-Caprolactam, N-methyl-, 2H-Azepin-2-one, hexahydro-N-methyl-, N-Methyl-e-caprolactam, and NSC 68794 .
Molecular Structure Analysis
The molecular structure of “2H-Azepin-2-one, hexahydro-1-methyl-” can be viewed using Java or Javascript . The molecular weight of this compound is 127.1842 .Physical And Chemical Properties Analysis
The compound “2H-Azepin-2-one, hexahydro-1-methyl-” has a molecular weight of 127.1842 . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found on ChemSpider .科学的研究の応用
Biomedicine
- Summary of the Application : The compound is used in the hydrophobic modification of polysaccharides for the construction of their micelles . These micelles have applications in nanomedicine delivery technology, which plays an important role in modern medicine .
- Methods of Application : The main chain of polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Results or Outcomes : The use of these micelles in nanomedicine delivery technology has shown good therapeutic effects in scientific research .
Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of 2H-azirine derivatives, which have shown potential in medicinal chemistry . These derivatives have been used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .
- Methods of Application : The synthesis of these derivatives can be achieved through various methods including the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .
- Results or Outcomes : The synthesized 2H-azirine derivatives have been found in many natural products with diverse biological properties .
Synthesis of Chiral Spirocyclic Oxindole 2H-Azirines
- Summary of the Application : The compound is used in the synthesis of chiral spirocyclic oxindole 2H-azirines . These compounds have shown potential in the field of organic chemistry .
- Methods of Application : The synthesis of these compounds can be achieved by asymmetric Neber reaction of 3-O-sulfonyl ketoxime in the presence of (DHQD)2PHAL as a catalyst .
- Results or Outcomes : The method has been successful in the catalytic asymmetric construction of spirooxindole 2H-azirines with enantioselectivity up to 84% ee .
Bioconjugation
- Summary of the Application : The compound is used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application : The compound can be used to modify biomolecules such as proteins, peptides, or nucleic acids . This modification can enhance the properties of these biomolecules, making them more suitable for therapeutic or diagnostic applications .
- Results or Outcomes : The use of this compound in bioconjugation has shown potential in enhancing the properties of biomolecules, which can lead to improved therapeutic or diagnostic applications .
Synthesis of 2H-Azirine-2-Carboxylic Acids and Their Esters
- Summary of the Application : The compound is used in the synthesis of 2H-azirine-2-carboxylic acids and their esters . These compounds have shown potential in the field of organic chemistry .
- Methods of Application : The synthesis of these compounds can be achieved by various methods, including the use of actinomycetes Streptomyces aureus .
- Results or Outcomes : The synthesized 2H-azirine-2-carboxylic acids and their esters have shown antibacterial activity against a wide range of bacteria .
Safety And Hazards
特性
IUPAC Name |
1-[3-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-10-3-1-5-12-21(17)19(25)15-8-7-9-16(14-15)20(26)22-13-6-2-4-11-18(22)24/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRLUTUNSQNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864049 | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
CAS RN |
7381-13-7 | |
| Record name | Isophthaloylbiscaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis(hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,3-Phenylenedicarbonyl)diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



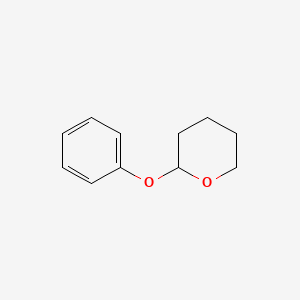
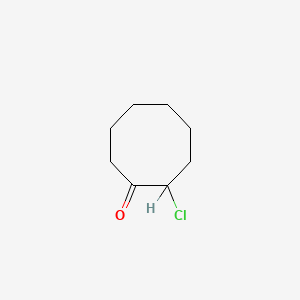
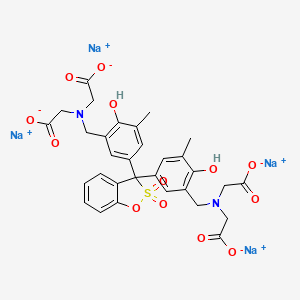
![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)
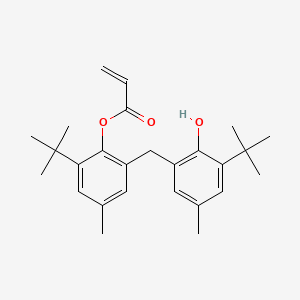
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
